(E)-N-(3-hydrazinyl-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide
Description
(E)-N-(3-Hydrazinyl-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide is a benzamide derivative featuring a hydrazinyl group, a 4-methoxyphenyl substituent, and an α,β-unsaturated ketone moiety in the (E)-configuration. Its synthesis typically involves condensation reactions using intermediates such as 4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one in acetic acid-sodium acetate media .
Properties
IUPAC Name |
N-[(E)-3-hydrazinyl-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-14-9-7-12(8-10-14)11-15(17(22)20-18)19-16(21)13-5-3-2-4-6-13/h2-11H,18H2,1H3,(H,19,21)(H,20,22)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXQFDHCSFLODP-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NN)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NN)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-hydrazinyl-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-hydrazinyl-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that hydrazine derivatives, including (E)-N-(3-hydrazinyl-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide, display significant antibacterial and antifungal properties. A study demonstrated the synthesis of several new compounds based on hydrazine and their evaluation against various microbial strains. The results showed promising antibacterial activity, suggesting that modifications to the hydrazine structure can enhance efficacy against resistant strains of bacteria and fungi .
Anticancer Properties
Hydrazine derivatives have been investigated for their anticancer potential. The compound has shown promise in preliminary studies as an antiproliferative agent. It operates through mechanisms that may involve the inhibition of cancer cell proliferation and induction of apoptosis in specific cancer cell lines. For instance, a related study highlighted the design and synthesis of quinoline-derived hydrazones, which demonstrated significant cytotoxicity against various cancer cell lines, indicating a potential pathway for developing new anticancer agents .
Synthesis and Structural Modifications
The synthesis of this compound involves specific chemical reactions that allow for structural modifications to enhance its biological activity. The compound can be synthesized through the reaction of hydrazine derivatives with appropriate aromatic aldehydes and ketones under controlled conditions. This flexibility in synthesis enables researchers to explore various analogs with potentially improved pharmacological profiles .
Mechanistic Studies
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Studies have focused on elucidating its interaction with biological targets, such as enzymes involved in metabolic pathways or receptors linked to disease processes. These insights are essential for optimizing the compound's efficacy and safety profiles in clinical settings .
Potential in Drug Formulation
Given its promising biological activities, this compound could be explored for incorporation into drug formulations aimed at treating infections or cancer. Its compatibility with various excipients and stability under physiological conditions are areas of ongoing research, which will help determine its feasibility as a therapeutic candidate .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant antibacterial effects against resistant strains. |
| Study 2 | Anticancer Properties | Showed cytotoxic effects on multiple cancer cell lines, indicating potential as an anticancer agent. |
| Study 3 | Synthesis Techniques | Detailed methods for synthesizing hydrazine derivatives and their analogs for enhanced biological activity. |
| Study 4 | Mechanistic Insights | Investigated interactions with metabolic enzymes, providing insights into therapeutic mechanisms. |
Mechanism of Action
The mechanism of action of (E)-N-(3-hydrazinyl-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The methoxyphenyl and benzamide moieties may contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzamide Derivatives
Key Observations :
- Hydrazinyl vs.
- 4-Methoxyphenyl vs. Furan : The 4-methoxyphenyl group in the target compound increases aromaticity and electron-donating effects compared to furan in ’s analogs, possibly altering binding affinity .
- Oxadiazole vs. Benzamide Core : LMM5 () replaces the hydrazinyl group with a 1,3,4-oxadiazole ring, improving metabolic stability but reducing hydrogen-bonding capacity .
Key Observations :
- The hydrazinyl group in the target compound may enable chelation of metal ions in enzyme active sites, a mechanism distinct from LMM5’s oxadiazole-mediated thioredoxin reductase inhibition .
- Compound 28 () shares the 4-methoxyphenyl and α,β-unsaturated ketone motifs with the target compound but exhibits antidiabetic activity via PTP1B inhibition, suggesting functional group tuning can redirect biological specificity .
Physicochemical Properties
- Melting Points : Derivatives like Compound 28 () exhibit high melting points (292–294°C), attributed to strong intermolecular hydrogen bonding . The hydrazinyl group in the target compound may lower melting points due to increased polarity.
- Solubility : The 4-methoxyphenyl group enhances lipophilicity, whereas acetamido or sulfamoyl groups () improve aqueous solubility .
Biological Activity
(E)-N-(3-hydrazinyl-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide, a hydrazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H21N3O5
- CAS Number : 378213-67-3
This compound features a hydrazine moiety linked to a benzamide structure, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with substituted benzamides. The reaction conditions often include mild heating and the use of solvents such as ethanol or methanol to facilitate the reaction.
Anticancer Activity
Recent studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and HCC827 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent activity. Specifically, it showed an IC50 of 6.26 ± 0.33 μM against HCC827 cells .
The mechanism of action appears to involve cell cycle arrest at the G1 phase and induction of apoptosis, as evidenced by increased levels of caspase 3/7 activity and mitochondrial membrane potential disruption .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity:
- Tested Microorganisms : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 15.67 µM to 31.25 µM against various bacterial strains, demonstrating moderate antibacterial efficacy compared to standard antibiotics like kanamycin .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways through caspase activation.
- Cell Cycle Arrest : It causes G1 phase arrest, inhibiting cell proliferation.
- DNA Interaction : Some studies suggest that similar compounds may intercalate with DNA, disrupting replication processes .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on HepG2 Cells : Treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .
- Antimicrobial Efficacy : A comparative study demonstrated that the compound was effective against resistant strains of bacteria where conventional antibiotics failed .
Q & A
Q. Key Characterization Data :
- ¹H-NMR : Signals at δ 10.30 (s, 2H, NH), 7.69 (d, J=1.9 Hz, aromatic H) confirm hydrazine and methoxyphenyl moieties .
- HPLC Purity : ≥95% achieved via reverse-phase chromatography (acetonitrile/water gradients) .
Basic Question: Which spectroscopic and analytical techniques are critical for structural validation?
Answer:
- ¹H/¹³C-NMR : Assigns proton environments (e.g., enone protons at δ 6.42–6.27) and confirms benzamide carbonyl (δ ~167 ppm) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) validate amide and hydrazine groups .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 487.59 for analogous compounds) .
Advanced Tip : For ambiguous stereochemistry, ROESY NMR can detect spatial proximity between hydrazine NH and methoxyphenyl protons .
Advanced Question: How can X-ray crystallography using SHELXL resolve stereochemical uncertainties in such compounds?
Answer:
SHELXL refines crystal structures by:
Data Collection : High-resolution (<1 Å) data ensures accurate electron density maps.
Hydrogen Bonding Analysis : SHELXL models H-bond networks (e.g., between hydrazine NH and carbonyl O) to confirm E-configuration .
Disorder Handling : For flexible moieties (e.g., methoxyphenyl groups), PART instructions in SHELXL partition occupancy to refine positional disorder .
Example : A similar enone-hydrazine derivative showed a dihedral angle of 85.3° between benzamide and methoxyphenyl planes, confirming non-planar geometry .
Advanced Question: How can reaction conditions be optimized to enhance yield in multi-step syntheses?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve hydrazine reactivity, while dichloromethane minimizes side reactions during acylation .
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate imine formation in hydrazine coupling steps .
- Purification : Gradient elution (e.g., 10–40% MeOH in CH₂Cl₂) isolates the product from byproducts like unreacted benzoyl chloride .
Case Study : Optimizing stoichiometry (1:1.2 hydrazine:enone ratio) increased yield from 55% to 69% in a related compound .
Advanced Question: How should researchers address contradictory biological activity data across assays?
Answer:
Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors (e.g., VEGF Receptor Tyrosine Kinase Inhibitor II as a control) .
Physicochemical Factors : Solubility (e.g., DMSO concentration) and metabolic stability (e.g., liver microsome assays) can explain variability in IC₅₀ values .
Orthogonal Assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to cross-verify results .
Example : A benzamide analog showed 10-fold higher activity in cell-based vs. enzymatic assays due to prodrug activation .
Advanced Question: What strategies resolve tautomerism or isomerism in structural analysis?
Answer:
- Variable-Temperature NMR : Detects tautomeric equilibria (e.g., enol-hydrazine vs. keto forms) through shifting peaks at 25–60°C .
- DFT Calculations : Predicts energetically favored tautomers using Gaussian09 (B3LYP/6-31G* basis set) .
- Crystallographic Validation : SHELXL refines occupancy factors for coexisting tautomers in the unit cell .
Case Study : A hydrazone derivative exhibited 70:30 keto-enol tautomerism in solution but crystallized exclusively in the keto form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
